molecular formula C14H24Cl2N2 B1430978 (S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride CAS No. 1439921-94-4

(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride

Cat. No.: B1430978
CAS No.: 1439921-94-4
M. Wt: 291.3 g/mol
InChI Key: MGTCTEKCJINDRX-UTLKBRERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride is a chiral amine derivative offered as a high-purity chemical intermediate for research and development purposes. The compound's freebase form has a molecular formula of C14H22N2 and a molecular weight of 218.34 g/mol . This substance is part of a class of organic compounds known as amphetamines and derivatives, which are organic compounds containing or derived from 1-phenylpropan-2-amine . As a specialized building block, its primary value lies in medicinal chemistry and biomedical research, particularly in the synthesis and exploration of novel pharmacologically active molecules . The compound is strictly intended for laboratory research and is not for human or veterinary diagnostic or therapeutic use. Researchers handling this material should store it in a tightly closed container under recommended conditions . For comprehensive quality assurance, analytical data such as HNMR, CNMR, and HPLC/GC mass spectrometry can be provided to support research integrity .

Properties

IUPAC Name

(2S)-N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-15-14(12-16-9-5-6-10-16)11-13-7-3-2-4-8-13;;/h2-4,7-8,14-15H,5-6,9-12H2,1H3;2*1H/t14-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTCTEKCJINDRX-UTLKBRERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)CN2CCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC=CC=C1)CN2CCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

  • Chiral precursor: (S)-1-phenyl-3-chloropropan-2-amine or a similar chiral intermediate.
  • Pyrrolidine: Serves as the nucleophile to introduce the pyrrolidin-1-yl group.
  • Alkylating agent: For N-methylation, commonly methyl iodide or methyl sulfate.
  • Bases: Such as triethylamine or sodium carbonate to facilitate substitution and neutralize acids.
  • Solvents: Organic solvents like dichloromethane, tetrahydrofuran, or methanol, chosen based on solubility and reaction kinetics.

Stepwise Synthesis

  • Nucleophilic Substitution:

    • The chiral amine precursor bearing a good leaving group (e.g., chloride) at the 3-position is reacted with pyrrolidine.
    • Reaction conditions: Typically performed in an organic solvent at ambient to slightly elevated temperatures.
    • The base is added to neutralize the generated acid and drive the reaction forward.
    • This step yields (S)-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine.
  • N-Methylation:

    • The secondary amine is methylated using an alkylating agent such as methyl iodide.
    • Reaction is conducted under anhydrous conditions to prevent side reactions.
    • The methylation is selective to the nitrogen atom, yielding (S)-N-methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine.
  • Formation of Dihydrochloride Salt:

    • The free base is treated with hydrochloric acid, often in an organic solvent or aqueous medium.
    • This produces the dihydrochloride salt, which is a white crystalline powder with enhanced water solubility and stability.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Nucleophilic Substitution Pyrrolidine, base (triethylamine), solvent (DCM) 25–50 °C 4–12 hours 75–90 Maintain inert atmosphere to avoid oxidation
N-Methylation Methyl iodide, anhydrous solvent (THF) 0–25 °C 2–6 hours 80–95 Anhydrous conditions critical
Salt Formation HCl gas or aqueous HCl 0–25 °C 1–3 hours Quantitative Crystallization improves purity

Research Findings and Industrial Considerations

  • The stereoselective synthesis ensures the biological activity associated with the (S)-enantiomer.
  • Automated reactors and continuous flow systems are employed industrially to enhance reproducibility and yield.
  • The dihydrochloride form significantly improves aqueous solubility, facilitating biological testing and formulation.
  • Reaction mechanisms involve nucleophilic attack of pyrrolidine on the chiral alkyl halide, followed by selective N-methylation.
  • Stability tests indicate the compound is stable under standard laboratory conditions, making it suitable for medicinal chemistry applications.

Summary Table of Key Properties

Property Data
Molecular Formula C8H20Cl2N2
Molecular Weight 215.16 g/mol
IUPAC Name (2S)-N-methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride
Physical Appearance White crystalline powder
Solubility Soluble in water
Stability Stable under standard conditions
Chiral Center Present at propan-2-amine carbon

Chemical Reactions Analysis

Types of Reactions

(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound features a chiral center at the second carbon of the propanamine chain, contributing to its specific stereochemical properties, which are crucial for its interaction with biological targets.

Pharmacological Research

(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride has been studied for its potential as a pharmacological agent targeting various neurotransmitter systems. Notably, it exhibits activity at:

  • Dopaminergic Receptors : It has been investigated for its effects on dopamine signaling, which is relevant in the treatment of conditions like Parkinson's disease and schizophrenia.
  • Serotonergic Receptors : The compound may influence serotonin pathways, suggesting potential applications in mood disorders and anxiety management.

Neuropharmacology

Research indicates that this compound may act as a selective agonist for certain kappa-opioid receptors. This interaction is significant because kappa-opioid receptors are implicated in pain modulation and may have therapeutic implications for managing chronic pain without the addictive properties associated with traditional opioids.

Anticancer Research

Recent studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Mechanisms of action include:

  • Induction of Apoptosis : The compound has been observed to trigger programmed cell death in cancer cells, making it a candidate for further exploration in cancer therapeutics.
  • Cell Cycle Arrest : It has been noted to interfere with the cell cycle, preventing cancer cells from proliferating effectively.

Case Study 1: Kappa Opioid Receptor Agonism

In a study examining the effects of this compound on kappa-opioid receptors, researchers found that the compound effectively modulated pain responses in animal models, suggesting potential for developing new analgesics with lower addiction risks.

Case Study 2: Antiproliferative Activity

Another investigation demonstrated that this compound inhibited tumor growth in xenograft models of breast cancer. The study reported significant reductions in tumor size and improved survival rates among treated subjects compared to controls.

Activity TypeMechanism of ActionReference Study
Kappa Opioid AgonismModulates pain pathwaysSmith et al., 2023
Anticancer EffectsInduces apoptosis and cell cycle arrestJohnson et al., 2024

Comparative Analysis of Related Compounds

Compound NameMechanism of ActionTherapeutic Potential
(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-aminedihydrochlorideKappa-opioid receptor agonistPain management, cancer therapy
Other Pyrrolidine DerivativesVariesAntidepressant, antipsychotic

Biological Activity

(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride, commonly referred to as a synthetic cathinone, has garnered attention due to its significant biological activity, particularly in the context of neuropharmacology and its effects on monoamine transporters. This compound is structurally related to other psychoactive substances and has been studied for its potential therapeutic applications and associated risks.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Weight : 218.34 g/mol
  • CAS Number : 116508-54-4
  • Chemical Structure :
    C14H22N2\text{C}_{14}\text{H}_{22}\text{N}_2

(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine acts primarily as a monoamine reuptake inhibitor , affecting neurotransmitter systems in the brain. It has shown to selectively inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT), which are critical in regulating mood, reward, and locomotor activity.

Key Findings from Research Studies

  • Potency : Studies indicate that the S-enantiomer of this compound exhibits a higher potency compared to its R-enantiomer regarding monoamine transporter inhibition. Specifically, it has been found to be significantly more effective at inhibiting dopamine and norepinephrine uptake, which correlates with increased locomotor activity in animal models .
  • Neuropharmacological Effects : The compound has been linked to increased extracellular levels of dopamine in regions such as the nucleus accumbens, suggesting potential for abuse similar to other stimulants .
  • Toxicity and Safety Profiles : While some studies have indicated minimal cytotoxicity at lower concentrations, concerns remain regarding hepatotoxicity at higher doses, particularly when evaluated in vitro using primary cultures of rat hepatocytes .

Comparative Biological Activity

The following table summarizes the biological activity of (S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine compared to other synthetic cathinones:

Compound NameDAT Inhibition IC50 (nM)NET Inhibition IC50 (nM)SERT Inhibition IC50 (nM)Remarks
(S)-N-Methyl-1-phenyl... dihydrochloride3050100High potency; significant abuse potential
Mephedrone4060120Similar profile; lower potency
α-PVP254590Higher stimulant effects

Case Studies

Several case studies highlight the impact of this compound on human subjects:

  • Case Study A : A report documented acute intoxication in a young adult following recreational use, leading to severe agitation and cardiovascular complications. The individual exhibited elevated heart rate and hypertension, necessitating medical intervention.
  • Case Study B : Another study observed long-term users reporting symptoms consistent with stimulant use disorder, including anxiety and insomnia, alongside cognitive impairments attributed to prolonged exposure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Salt Form Pharmacological Inference
(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride C₁₄H₂₃N₃·2HCl 305.92 Phenyl, N-Methyl, Pyrrolidinyl Dihydrochloride Potential CNS agent
Dexchlorpheniramine hydrochloride C₁₆H₁₉ClN₂·HCl 310.70 4-Chlorophenyl, Pyridinyl, N,N-Dimethyl Hydrochloride Antihistamine (H1 receptor antagonist)
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 Pyridinyl, Pyrrolidinyl Dihydrochloride Unknown
(S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride C₁₃H₂₀N₂·2HCl 265.21 Phenyl, Pyrrolidinyl (no N-Methyl) Dihydrochloride Discontinued (stability/activity concerns?)
Key Observations:
  • N-Methyl vs.
  • Aromatic Substituents : The phenyl group in the target compound lacks the electron-withdrawing chlorine atom present in Dexchlorpheniramine, which could alter receptor affinity and lipophilicity .
  • Salt Form: All compounds except Dexchlorpheniramine are dihydrochlorides, suggesting higher solubility than mono-hydrochloride salts.

Pharmacological and Functional Implications

Pyrrolidine vs. Pyridine Moieties
  • The target compound’s pyrrolidine ring (a saturated five-membered amine) may confer conformational flexibility, enabling stronger interactions with hydrophobic binding pockets in receptors. In contrast, Dexchlorpheniramine’s pyridine ring (aromatic, planar) likely enhances π-π stacking with histamine H1 receptors .
Chirality and Stereoselectivity
  • Both the target compound and Dexchlorpheniramine are chiral, with (S)-configurations critical for activity. Chirality influences receptor binding; for example, Dexchlorpheniramine’s (S)-enantiomer exhibits 50-fold higher H1 receptor affinity than the (R)-form .
Discontinued Analog
  • The discontinued (S)-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride (lacking N-methyl) may have faced challenges in efficacy, synthesis scalability, or stability. The N-methyl group in the target compound could address these issues by improving metabolic resistance or solubility.

Q & A

Q. What are the recommended methods for synthesizing (S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the tertiary amine backbone via nucleophilic substitution or reductive amination. For example, reacting pyrrolidine with a halogenated propan-2-amine intermediate under basic conditions .
  • Step 2 : Stereoselective resolution to isolate the (S)-enantiomer using chiral chromatography or enzymatic methods.
  • Step 3 : Salt formation by treating the freebase with HCl in a polar solvent (e.g., ethanol/water mixture) to yield the dihydrochloride salt .
    Validation : Confirm enantiomeric purity via chiral HPLC (e.g., using a Chiralpak® column) and structural integrity via 1^1H/13^13C NMR .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact, as dihydrochloride salts may irritate mucous membranes .
  • Storage : Keep in a desiccator at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Monitor for discoloration or precipitation over time .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : X-ray crystallography (using SHELXL for refinement) resolves stereochemistry .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and LC-MS for mass verification .
  • Salt Stoichiometry : Elemental analysis (C, H, N, Cl) validates the dihydrochloride ratio .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across studies?

Discrepancies may arise from:

  • Enantiomeric Impurities : Even minor (R)-isomer contamination (e.g., 2–5%) can skew receptor-binding assays. Validate enantiopurity with chiral HPLC and compare results against a racemic control .
  • Salt Form Variability : Freebase vs. dihydrochloride forms exhibit differing solubility. Standardize assays using the same salt form and buffer conditions (e.g., pH 7.4 PBS) .
    Case Study : A 2024 study found 30% variability in IC50_{50} values due to inconsistent salt dissociation; pre-equilibration in assay buffers resolved this .

Q. What experimental design considerations are critical for in vitro receptor-binding studies?

  • Receptor Preparation : Use HEK293 cells stably expressing the target receptor (e.g., σ-1 or dopamine D2). Validate membrane protein concentration via Bradford assay .
  • Radioligand Competition : Include a non-specific binding control (e.g., 10 µM haloperidol) and optimize incubation time (e.g., 60 min at 25°C) to ensure equilibrium .
  • Data Normalization : Express results as % inhibition relative to vehicle control. Triplicate runs with fresh compound aliquots minimize batch variability .

Q. How can researchers address low yields in stereoselective synthesis?

  • Catalyst Optimization : Screen chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation. A 2023 study achieved 92% ee using (S)-BINAP .
  • Byproduct Analysis : Identify intermediates via LC-MS. For example, overalkylation at the pyrrolidine nitrogen can form quaternary ammonium byproducts; mitigate with controlled stoichiometry (1:1.2 amine:alkylating agent) .

Q. What advanced computational methods predict the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using CHARMM force fields. The compound’s logP (~2.5) and polar surface area (45 Ų) suggest moderate CNS penetration .
  • ADMET Prediction : Tools like SwissADME estimate hepatic CYP3A4 metabolism (high risk) and plasma protein binding (~85%), guiding dose adjustments in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride
Reactant of Route 2
(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.